molecular formula C11H20N2O2 B6268843 rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate CAS No. 370881-06-4

rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

カタログ番号: B6268843
CAS番号: 370881-06-4
分子量: 212.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate” is a chemical compound with the CAS Number: 2307771-83-9 . It has a molecular weight of 253.34 . It is in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl (1S,6R)-8,8-dimethyl-7-oxo-2-azabicyclo [4.2.0]octane-2-carboxylate" . The InChI code is "1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-6-7-9-10(15)14(4,5)11(9)16/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1" .


Physical and Chemical Properties Analysis

The compound is in powder form . It is stored at a temperature of 4 degrees Celsius .

科学的研究の応用

Synthesis and Structural Characterization

  • The compound has been synthesized and characterized, providing insights into its molecular structure. Hoffmann and Rabe (1984) described a method involving 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed coupling for synthesizing related compounds (Hoffmann & Rabe, 1984). Moriguchi et al. (2014) reported on the synthesis of a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester, characterizing it using NMR spectroscopy and X-ray diffraction (Moriguchi et al., 2014).

Catalytic Applications

  • DABCO, a related compound, has been found effective in decarboxylative acylation reactions, suggesting potential catalytic applications for similar compounds. Zhang et al. (2017) noted its effectiveness in transforming carboxylic acids into various amides and esters (Zhang et al., 2017).

Reactivity and Mechanistic Insights

  • The compound's reactivity has been explored through various studies. Nelsen et al. (2005) investigated the crystallographic characterization and geometry changes upon electron loss from diazabicyclo[2.2.2]octane derivatives, offering insights into the reactivity of such compounds (Nelsen et al., 2005). Campbell et al. (2009) focused on enantioselective synthesis using iodolactamization, a process relevant to compounds with similar structures (Campbell et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group.", "Starting Materials": [ "tert-butyl 3-aminopropionate", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether", "water" ], "Reaction": [ "Protection of the amine group in tert-butyl 3-aminopropionate with acetic anhydride and sodium bicarbonate to form tert-butyl N-acetyl-3-aminopropionate", "Condensation of tert-butyl N-acetyl-3-aminopropionate with ethyl acetoacetate in the presence of sodium ethoxide to form rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate", "Deprotection of the amine group in rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate with hydrochloric acid and subsequent neutralization with sodium hydroxide", "Purification of the product by recrystallization from methanol and diethyl ether, followed by drying under vacuum" ] }

CAS番号

370881-06-4

分子式

C11H20N2O2

分子量

212.3

純度

0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。